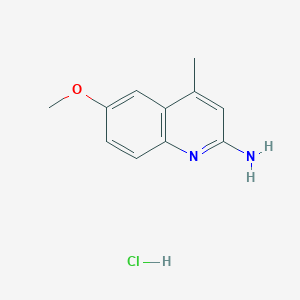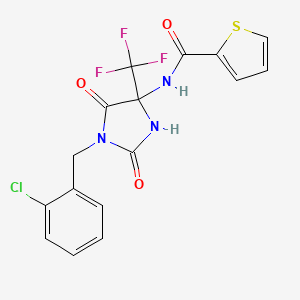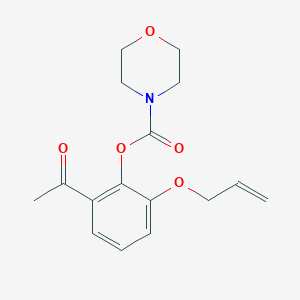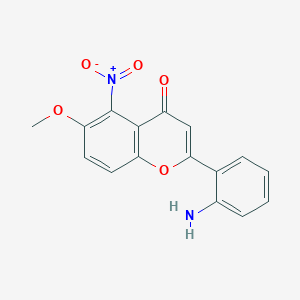
2-Amino-6-methoxy-4-methylquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-methoxy-4-methylquinoline hydrochloride is a chemical compound with the molecular formula C11H12N2O•HCl . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methoxy-4-methylquinoline hydrochloride typically involves the reaction of 2-amino-6-methoxy-4-methylquinoline with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-methoxy-4-methylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds .
Applications De Recherche Scientifique
2-Amino-6-methoxy-4-methylquinoline hydrochloride is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Amino-6-methoxy-4-methylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Aminoquinoline
- 6-Methoxyquinoline
- 4-Methylquinoline
Comparison
2-Amino-6-methoxy-4-methylquinoline hydrochloride is unique due to the presence of both amino and methoxy groups on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Numéro CAS |
1172331-53-1 |
|---|---|
Formule moléculaire |
C11H13ClN2O |
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
6-methoxy-4-methylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C11H12N2O.ClH/c1-7-5-11(12)13-10-4-3-8(14-2)6-9(7)10;/h3-6H,1-2H3,(H2,12,13);1H |
Clé InChI |
KFTNBMOLFAOJTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=C(C=C2)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12626180.png)
![Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate](/img/structure/B12626191.png)

![1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide](/img/structure/B12626209.png)
![Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro-](/img/structure/B12626211.png)
![1-Propyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12626230.png)


![1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine](/img/structure/B12626246.png)
![N-[4-(4-Methoxyphenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12626253.png)
![1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine](/img/structure/B12626259.png)

![1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12626271.png)

